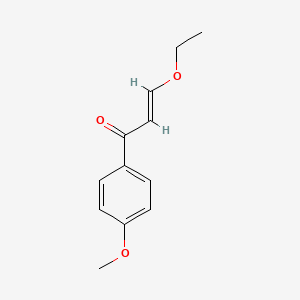
(1s,4s)-4-Azidocyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,4s)-4-Azidocyclohexan-1-amine is an organic compound characterized by the presence of an azido group (-N₃) attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-4-Azidocyclohexan-1-amine typically involves the azidation of a suitable cyclohexane derivative. One common method is the reaction of (1s,4s)-4-bromocyclohexan-1-amine with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(1s,4s)-4-Azidocyclohexan-1-amine can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Major Products
Reduction: (1s,4s)-4-Aminocyclohexan-1-amine
Cycloaddition: Triazole derivatives
Aplicaciones Científicas De Investigación
(1s,4s)-4-Azidocyclohexan-1-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents, particularly those involving triazole moieties.
Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules, aiding in the development of bioconjugates for research and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of (1s,4s)-4-Azidocyclohexan-1-amine largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can then interact with biological targets. The molecular targets and pathways involved would vary based on the specific application and the nature of the conjugated molecules.
Comparación Con Compuestos Similares
Similar Compounds
(1s,4s)-4-Bromocyclohexan-1-amine: A precursor in the synthesis of (1s,4s)-4-Azidocyclohexan-1-amine.
(1s,4s)-4-Aminocyclohexan-1-amine: A reduction product of this compound.
Uniqueness
This compound is unique due to its azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioconjugates.
Propiedades
Fórmula molecular |
C6H12N4 |
|---|---|
Peso molecular |
140.19 g/mol |
Nombre IUPAC |
4-azidocyclohexan-1-amine |
InChI |
InChI=1S/C6H12N4/c7-5-1-3-6(4-2-5)9-10-8/h5-6H,1-4,7H2 |
Clave InChI |
QVJDWTKCHRRQHB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride](/img/structure/B13525913.png)



